molecular formula C9H5FIN B1445685 7-Fluoro-3-iodoquinoline CAS No. 1416440-27-1

7-Fluoro-3-iodoquinoline

Cat. No. B1445685
CAS RN: 1416440-27-1
M. Wt: 273.05 g/mol
InChI Key: RYCMGYDTAFDSEB-UHFFFAOYSA-N
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Description

7-Fluoro-3-iodoquinoline is a chemical compound with the molecular formula C9H5FIN . It has a molecular weight of 273.05 g/mol .


Synthesis Analysis

Quinoline and its analogues have versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The InChI code for 7-Fluoro-3-iodoquinoline is 1S/C9H5FIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H .


Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various methods . For instance, Ramprasad et al. synthesized target quinoline-triazole hybrids and found that the hybrids with fluoro on position 3 of the triazole were reported to be the most promising leads .


Physical And Chemical Properties Analysis

7-Fluoro-3-iodoquinoline is a yellow to brown solid . The storage temperature is 2-8°C .

Scientific Research Applications

Medicine: Antimicrobial Agent

7-Fluoro-3-iodoquinoline: has been explored for its potential as an antimicrobial agent. Its structure is conducive to being a part of quinolone-based drugs, which are known for their antibacterial properties . The presence of fluorine can enhance the drug’s ability to penetrate bacterial cells and inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.

Agriculture: Pesticide Component

In agriculture, 7-Fluoro-3-iodoquinoline could be utilized in the synthesis of pesticides. Its fluorinated structure may contribute to the development of compounds with enhanced stability and effectiveness against pests .

Industrial Applications: Liquid Crystal Components

The compound’s unique molecular structure makes it suitable for use in the development of liquid crystals. Fluorinated quinolines, including derivatives like 7-Fluoro-3-iodoquinoline , can be integral in creating materials with specific light-emitting or conductive properties, useful in displays and other electronic devices .

Enzyme Inhibition: Therapeutic Research

7-Fluoro-3-iodoquinoline: is being studied for its role in enzyme inhibition, which is pivotal in therapeutic research. Enzyme inhibitors can serve as lead compounds for the development of drugs targeting diseases where enzyme regulation is disrupted .

Antiviral Research

The potential antiviral applications of 7-Fluoro-3-iodoquinoline are under investigation, particularly in the design of compounds that can interfere with viral replication processes. Its incorporation into antiviral drugs could be significant due to the ability of fluorinated compounds to interact with viral enzymes .

Development of Cyanine Dyes

7-Fluoro-3-iodoquinoline: may also play a role in the synthesis of cyanine dyes. These dyes are important in various applications, including biological staining and the development of solar cells. The fluorine atom can influence the dye’s photostability and fluorescence efficiency .

Safety and Hazards

The safety information for 7-Fluoro-3-iodoquinoline includes hazard statements H302, H315, H320, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivatives . The primary focus of future research could be to synthesize functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

properties

IUPAC Name

7-fluoro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCMGYDTAFDSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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